1H-1,2,4-Triazole, 3-(4-chlorophenyl)- 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 23195-59-7
VCID: VC2116063
InChI: InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
SMILES: C1=CC(=CC=C1C2=NC=NN2)Cl
Molecular Formula: C8H6ClN3
Molecular Weight: 179.6 g/mol

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

CAS No.: 23195-59-7

Cat. No.: VC2116063

Molecular Formula: C8H6ClN3

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,4-Triazole, 3-(4-chlorophenyl)- - 23195-59-7

Specification

CAS No. 23195-59-7
Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
IUPAC Name 5-(4-chlorophenyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Standard InChI Key HWGUIDNOUFWKEA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=NN2)Cl
Canonical SMILES C1=CC(=CC=C1C2=NC=NN2)Cl

Introduction

Chemical Identity and Structure

Basic Information

1H-1,2,4-Triazole, 3-(4-chlorophenyl)- is identified by its PubChem CID 90025 and is also known by several synonyms including 3-(4-Chlorophenyl)-1H-1,2,4-triazole, 3-(4-Chlorophenyl)-4H-1,2,4-triazole, and 5-(4-chlorophenyl)-1H-1,2,4-triazole . The compound has a registry number of 23195-59-7, which serves as its unique chemical identifier in various databases and literature sources . This heterocyclic compound was first registered in PubChem on August 8, 2005, with the most recent modification to its database entry occurring on February 22, 2025 .

The compound belongs to the broader class of 1,2,4-triazole derivatives, which have gained significant attention in various fields of chemical and pharmaceutical research. The triazole ring system itself contains three nitrogen atoms in a five-membered ring, creating a nitrogen-rich heterocycle with unique chemical properties. The specific positioning of these nitrogen atoms in the 1,2,4 arrangement distinguishes this compound from other triazole isomers.

Molecular Structure

The molecular structure of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- consists of a 1,2,4-triazole ring with a 4-chlorophenyl substituent at the 3-position . The molecular formula is C8H6ClN3, indicating eight carbon atoms, six hydrogen atoms, one chlorine atom, and three nitrogen atoms . The structural characteristics include:

  • A five-membered 1,2,4-triazole ring containing three nitrogen atoms

  • A 4-chlorophenyl group (a benzene ring with a chlorine atom at the para position) attached to the 3-position of the triazole ring

  • A molecular weight of 179.60 g/mol, computed by PubChem 2.2

The presence of the chlorine atom in the para position of the phenyl ring significantly influences the compound's physical properties, reactivity, and potential biological activities. This halogen substitution is particularly important as it affects the compound's lipophilicity, which can impact its absorption, distribution, metabolism, and excretion profiles in biological systems.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- is primarily determined by the triazole ring and the chlorophenyl substituent. The triazole ring contains both pyrrole-like and pyridine-like nitrogen atoms, providing multiple sites for chemical interactions:

  • The NH group (position 1) can act as a weak acid, allowing for deprotonation under basic conditions.

  • The nitrogen atoms at positions 2 and 4 can function as weak bases and potential coordination sites for metal ions.

  • The chlorophenyl group introduces additional reactivity patterns, with the chlorine atom being susceptible to nucleophilic aromatic substitution under specific conditions.

These reactivity patterns make 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- a versatile building block for further chemical modifications and derivatizations in organic synthesis.

Synthesis Methods

Alternative Synthetic Pathways

Alternative synthetic pathways for 1,2,4-triazole derivatives include:

  • The deamination method involving 3-amino-1,2,4-triazole diazonium intermediates, which requires:

    • Reaction of aminoguanidine with hydrazine hydrate and cyanamide

    • Subsequent reaction with formic acid to obtain 3-amino-1,2,4-triazole

    • Diazotization and deamination to yield 1H-1,2,4-triazole

  • For chlorophenyl derivatives specifically, the introduction of the halogenated phenyl group can be achieved through:

    • Direct coupling of the preformed triazole ring with chlorophenyl precursors

    • Building the triazole ring from chlorophenyl-containing precursors

The specific synthesis of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- would likely involve adaptation of these general methods with appropriate starting materials containing the chlorophenyl moiety.

Biological Properties and Applications

Structure-Activity Relationships

The structure-activity relationships of halogenated triazole derivatives suggest that the presence of the chlorophenyl group in 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- could significantly influence its biological activity profile. Halogen substitutions, particularly in aromatic rings, can:

  • Enhance lipophilicity, potentially improving membrane permeability

  • Modify electronic properties of the molecule, affecting its binding to biological targets

  • Introduce potential sites for halogen bonding with receptors or enzymes

  • Alter metabolic stability and pharmacokinetic properties

The specific positioning of the chlorophenyl group at the 3-position of the triazole ring in our compound would create a distinct electronic and spatial arrangement that could confer unique biological properties compared to other triazole derivatives.

Current Research and Future Perspectives

Future Research Directions

Future research on 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- and related compounds may focus on:

  • Comprehensive evaluation of biological activities, particularly antimicrobial, antifungal, and anticancer properties

  • Detailed structure-activity relationship studies to understand the impact of the chlorophenyl substituent

  • Development of more efficient and environmentally friendly synthetic methods

  • Exploration of potential applications in catalysis, material science, and agrochemicals

  • Investigation of the compound as a building block for more complex molecular structures with enhanced properties

The unique structure of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- positions it as a valuable candidate for continued research in medicinal chemistry and materials science.

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